H-Val-val-val-val-OH
Overview
Description
H-Val-val-val-val-OH is a tetrapeptide composed of four valine residues Valine is an essential amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-val-val-val-OH typically involves the stepwise coupling of valine residues. One common method is the solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. The process involves the following steps:
Attachment of the first valine residue: to the solid support.
Deprotection: of the amino group of the attached valine.
Coupling: of the next valine residue using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: of the deprotection and coupling steps until the tetrapeptide is fully assembled.
Cleavage: of the peptide from the solid support and purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Val-val-val-val-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties.
Scientific Research Applications
H-Val-val-val-val-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and to investigate peptide bond formation and stability.
Biology: The compound is studied for its role in protein-protein interactions and as a building block for designing peptide-based drugs.
Medicine: this compound is explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.
Industry: The compound is used in the production of peptide-based materials and as a standard in analytical techniques like HPLC and mass spectrometry.
Mechanism of Action
The mechanism of action of H-Val-val-val-val-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing their activity. The exact mechanism depends on the specific application and the biological context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
H-Val-val-OH: A dipeptide of valine, used in similar research applications but with different properties due to its shorter chain length.
H-Val-val-val-OH: A tripeptide of valine, offering intermediate properties between the dipeptide and tetrapeptide.
H-Val-val-val-val-val-OH:
Uniqueness
H-Val-val-val-val-OH is unique due to its specific sequence of four valine residues, which imparts distinct structural and functional properties. Its tetrapeptide structure allows for specific interactions with biological targets and offers a balance between stability and flexibility, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O5/c1-9(2)13(21)17(25)22-14(10(3)4)18(26)23-15(11(5)6)19(27)24-16(12(7)8)20(28)29/h9-16H,21H2,1-8H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)/t13-,14-,15-,16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISYUNFKZRKPAZ-VGWMRTNUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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